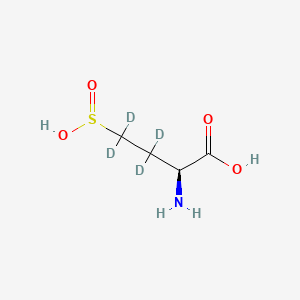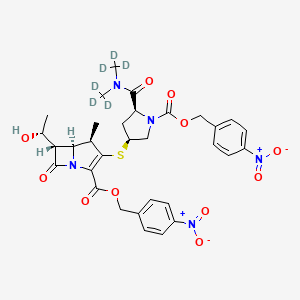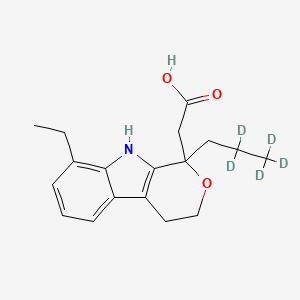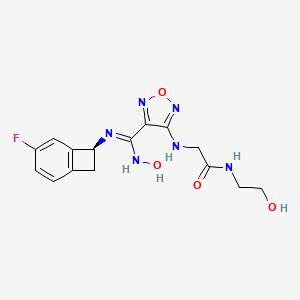
Ido1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ido1-IN-2 is a small-molecule inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. IDO1 plays a pivotal role in immune regulation and has been implicated in various pathological conditions, including cancer, autoimmune diseases, and chronic infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors and automated synthesis equipment .
Analyse Des Réactions Chimiques
Types of Reactions
Ido1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
Ido1-IN-2 has a wide range of scientific research applications, including:
Cancer Research: As an IDO1 inhibitor, this compound is used to study the role of tryptophan metabolism in tumor immune evasion and to develop new cancer immunotherapies
Immunology: It is used to investigate the mechanisms of immune regulation and to develop treatments for autoimmune diseases and chronic infections
Neuroscience: This compound is used to study the kynurenine pathway’s role in neurodegenerative diseases and to develop potential therapeutic interventions
Drug Development: It serves as a lead compound for developing new IDO1 inhibitors with improved efficacy and safety profiles
Mécanisme D'action
Ido1-IN-2 exerts its effects by inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine. This leads to increased tryptophan levels and decreased kynurenine levels, which in turn modulate immune responses. The inhibition of IDO1 affects various molecular targets and pathways, including the suppression of T-cell activity and the activation of regulatory T cells and myeloid-derived suppressor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epacadostat: Another IDO1 inhibitor with a similar mechanism of action but different chemical structure.
Navoximod: An IDO1 inhibitor that has been evaluated in clinical trials for cancer therapy.
Indoximod: A tryptophan mimetic that modulates the immune response by inhibiting IDO1
Uniqueness of Ido1-IN-2
This compound is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has shown promising results in preclinical studies, demonstrating potent inhibition of IDO1 and favorable safety profiles .
Propriétés
Formule moléculaire |
C15H17FN6O4 |
|---|---|
Poids moléculaire |
364.33 g/mol |
Nom IUPAC |
2-[[4-[N'-[(7S)-4-fluoro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C15H17FN6O4/c16-9-2-1-8-5-11(10(8)6-9)19-15(20-25)13-14(22-26-21-13)18-7-12(24)17-3-4-23/h1-2,6,11,23,25H,3-5,7H2,(H,17,24)(H,18,22)(H,19,20)/t11-/m0/s1 |
Clé InChI |
OLPQNOYGDGMZSU-NSHDSACASA-N |
SMILES isomérique |
C1[C@@H](C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO |
SMILES canonique |
C1C(C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)
![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)
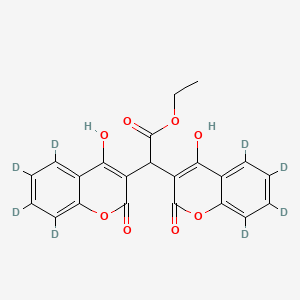
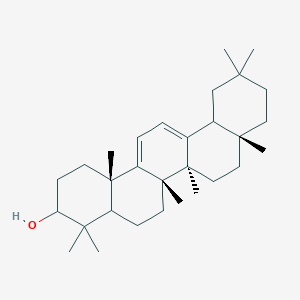

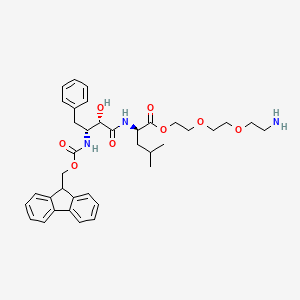
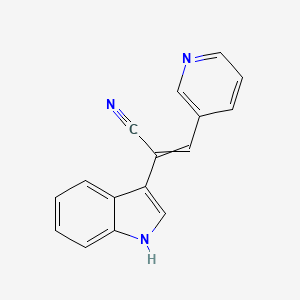
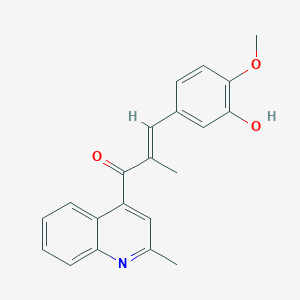
![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)
![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)
